(2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Overview
Description
(2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a synthetic organic compound that belongs to the class of aromatic ketones. It features a dichlorophenyl group and a pyrrole moiety, making it a compound of interest in various chemical and biological research fields.
Mechanism of Action
Target of Action
The compound “(2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” contains a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like the related compound imidazole . Imidazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
This interaction can lead to various changes in the target molecule, potentially altering its function .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many heterocyclic compounds, including those containing a pyrrole ring, are involved in a wide range of biological activities .
Pharmacokinetics
Many heterocyclic compounds are highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Compounds containing a pyrrole ring have been associated with a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Dichlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dichlorophenyl group is introduced to the pyrrole ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the dichlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
(2,5-Dichlorophenyl)(2-phenyl)methanone: Lacks the pyrrole moiety, making it less versatile in biological applications.
(2,5-Dichlorophenyl)(2-(1H-pyrrol-1-yl)methyl)phenyl)methanone: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
Uniqueness: The presence of both the dichlorophenyl and pyrrole groups in (2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone provides a unique combination of chemical properties, making it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-14-7-8-17(20)16(11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBKIOYEKRJTTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643952 |
Source
|
Record name | (2,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-74-1 |
Source
|
Record name | Methanone, (2,5-dichlorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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